Citrinadin A
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Overview
Description
Citrinadin A is an organooxygen compound and an organonitrogen compound. It derives from a delta-amino acid.
This compound is a natural product found in Penicillium citrinum with data available.
Scientific Research Applications
Stereochemistry and Synthesis
- Citrinadin A, a pentacyclic indolinone alkaloid isolated from Penicillium citrinum, has its stereochemistry elucidated through ROESY spectrum analysis and electronic circular dichroism (ECD) spectra comparison with known spirooxiindole alkaloids (Mugishima et al., 2005).
- The first enantioselective total synthesis of (-)-citrinadin A, achieved in 20 steps from commercial materials, led to a revision of its stereochemical structure (Bian et al., 2013).
- A concise approach to synthesize the spirooxindole ring system of this compound with excellent control over absolute stereochemistry was developed (Pettersson et al., 2007).
Biological Activity and Potential Applications
- An enantioselective synthesis of (+)-citrinadin B revealed a need for stereochemical revision of the citrinadin structure and highlighted its potential in biological activities (Kong et al., 2013).
- The catalytic asymmetric synthesis of the pentacyclic core of (+)-citrinadin A was achieved using palladium-catalyzed trimethylenemethane chemistry, opening pathways for further research in medicinal chemistry (Trost et al., 2021).
- Co-isolation of this compound from a new fungal strain indicated its anti-proliferative and anti-Plasmodia activities, suggesting its potential in developing treatments for malaria and cancer (2017).
Properties
Molecular Formula |
C35H52N4O6 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
[(3R,3'aR,6'S,8'R,9'aR,10'aS)-7-(3,3-dimethyloxirane-2-carbonyl)-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)-2-oxospiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-8'-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C35H52N4O6/c1-19(2)26(38(9)10)29(41)44-22-14-20(3)39-18-33(36-8)17-34(32(6,7)35(33,43)16-21(39)15-22)24-13-11-12-23(25(24)37-30(34)42)27(40)28-31(4,5)45-28/h11-13,19-22,26,28,36,43H,14-18H2,1-10H3,(H,37,42)/t20-,21+,22+,26-,28?,33+,34-,35-/m0/s1 |
InChI Key |
BERMVHWKOOMCMF-CMDYZYQTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]2N1C[C@@]3(C[C@@]4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C([C@]3(C2)O)(C)C)NC)OC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CC1CC(CC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC)OC(=O)C(C(C)C)N(C)C |
Synonyms |
citrinadin A citrinadin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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